REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Cl-].C[CH:12]=[N+:13]=[CH:14]C.Cl[CH2:17]Cl>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:12][N:13]([CH3:14])[CH3:17])=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
3.54 mmol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
N,N,-dimethylmethyleneammonium chloride
|
Quantity
|
0.372 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC=[N+]=CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stir the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is at room temperature for 24˜72 h. under nitrogen
|
Type
|
WASH
|
Details
|
Wash with water (5 mL)
|
Type
|
ADDITION
|
Details
|
follow by addition of base
|
Type
|
EXTRACTION
|
Details
|
Extract with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
wash with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |